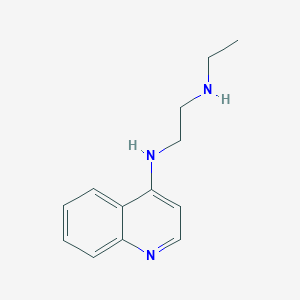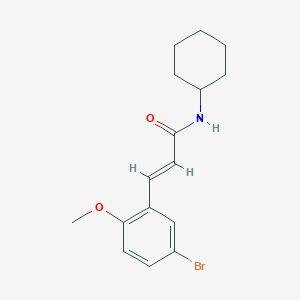![molecular formula C12H14N2O5S B7555981 2-[4-(2-Cyanopropylsulfamoyl)phenoxy]acetic acid](/img/structure/B7555981.png)
2-[4-(2-Cyanopropylsulfamoyl)phenoxy]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(2-Cyanopropylsulfamoyl)phenoxy]acetic acid, also known as CPSPAA, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPSPAA is a sulfonamide derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
2-[4-(2-Cyanopropylsulfamoyl)phenoxy]acetic acid is thought to exert its effects by binding to a specific site on the voltage-gated sodium channel, known as the receptor site 2. This binding prevents the channel from opening in response to depolarization, thereby reducing the influx of sodium ions into the cell. This, in turn, leads to a decrease in the excitability of the cell, which can have a range of downstream effects.
Biochemical and Physiological Effects:
2-[4-(2-Cyanopropylsulfamoyl)phenoxy]acetic acid has been shown to exhibit a range of biochemical and physiological effects, including the modulation of synaptic transmission, the inhibition of neuronal firing, and the reduction of pain sensitivity. These effects are thought to be mediated by the compound's ability to selectively inhibit voltage-gated sodium channels.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-[4-(2-Cyanopropylsulfamoyl)phenoxy]acetic acid is its selectivity for voltage-gated sodium channels, which allows for the precise modulation of these channels without affecting other ion channels or receptors. However, one limitation is its relatively low potency compared to other sodium channel blockers, which may limit its usefulness in certain experimental contexts.
Orientations Futures
There are several potential future directions for research on 2-[4-(2-Cyanopropylsulfamoyl)phenoxy]acetic acid. One area of interest is its potential as a therapeutic agent for the treatment of pain, particularly neuropathic pain. Another area of interest is its potential as a tool for investigating the role of voltage-gated sodium channels in various physiological processes, including synaptic transmission and neuronal excitability. Additionally, further research is needed to better understand the pharmacokinetics and pharmacodynamics of 2-[4-(2-Cyanopropylsulfamoyl)phenoxy]acetic acid, as well as its potential side effects and toxicity.
Méthodes De Synthèse
2-[4-(2-Cyanopropylsulfamoyl)phenoxy]acetic acid can be synthesized through a series of chemical reactions starting with 4-chloro-2-nitrophenol and 2-cyanopropylsulfonamide. The reaction involves the conversion of the nitro group to an amino group, followed by the addition of the sulfonamide group to the resulting amine. The final product is then obtained through the esterification of the carboxylic acid group with ethanol.
Applications De Recherche Scientifique
2-[4-(2-Cyanopropylsulfamoyl)phenoxy]acetic acid has been studied for its potential applications in a variety of scientific research fields, including neuroscience, pharmacology, and biochemistry. One of the main areas of interest is its potential as a modulator of ion channels, particularly voltage-gated sodium channels. 2-[4-(2-Cyanopropylsulfamoyl)phenoxy]acetic acid has been shown to selectively inhibit these channels, making it a potential tool for investigating the role of these channels in various physiological processes.
Propriétés
IUPAC Name |
2-[4-(2-cyanopropylsulfamoyl)phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O5S/c1-9(6-13)7-14-20(17,18)11-4-2-10(3-5-11)19-8-12(15)16/h2-5,9,14H,7-8H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJIIHZVTNKBCEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=C(C=C1)OCC(=O)O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2-Cyanopropylsulfamoyl)phenoxy]acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-Chloropyridin-3-yl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7555899.png)



![N-[2-(ethylamino)ethyl]-3-hydroxypyridine-2-carboxamide](/img/structure/B7555930.png)

![4-bromo-2-chloro-N-[2-(ethylamino)ethyl]benzenesulfonamide](/img/structure/B7555943.png)



![3-amino-2-methyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]propanamide](/img/structure/B7555964.png)
![1-[(4-Fluorophenyl)methylsulfonyl]-2-methylpiperazine](/img/structure/B7555972.png)
![3-Amino-2-methyl-1-[4-(pyrrolidin-1-ylmethyl)piperidin-1-yl]propan-1-one](/img/structure/B7555979.png)
